molecular formula C10H14Br2S B12554010 3,5-Dibromo-2-hexylthiophene CAS No. 183960-83-0

3,5-Dibromo-2-hexylthiophene

Cat. No.: B12554010
CAS No.: 183960-83-0
M. Wt: 326.09 g/mol
InChI Key: JNBJKPRIBRZUDY-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-hexylthiophene (C₁₀H₁₆Br₂S) is a brominated thiophene derivative featuring a hexyl chain at the 2-position and bromine atoms at the 3- and 5-positions. This compound is synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using 2,5-dibromo-3-hexylthiophene and arylboronic acids under inert conditions . The hexyl chain enhances solubility in organic solvents, making it advantageous for applications in organic electronics, polymer synthesis, and materials science. Bromine substituents provide reactive sites for further functionalization, enabling tailored modifications for optoelectronic properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

183960-83-0

Molecular Formula

C10H14Br2S

Molecular Weight

326.09 g/mol

IUPAC Name

3,5-dibromo-2-hexylthiophene

InChI

InChI=1S/C10H14Br2S/c1-2-3-4-5-6-9-8(11)7-10(12)13-9/h7H,2-6H2,1H3

InChI Key

JNBJKPRIBRZUDY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=C(S1)Br)Br

Origin of Product

United States

Preparation Methods

N-Bromosuccinimide (NBS) in Polar Aprotic Solvents

NBS is widely used for electrophilic bromination due to its mild reactivity and compatibility with aromatic systems. For 2-hexylthiophene, bromination with NBS in dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperatures yields the desired product.

Example Protocol

  • Substrate : 2-Hexylthiophene (1.0 equiv).
  • Reagent : NBS (2.1–2.5 equiv).
  • Solvent : DMF or THF.
  • Temperature : 0°C to room temperature.
  • Reaction Time : 2–24 hours.
  • Workup : Quench with aqueous NaHCO₃, extract with diethyl ether, and purify via column chromatography.

Key Challenges

  • Competing monobromination or tribromination may occur if stoichiometry or temperature is poorly controlled.
  • The hexyl group at the 2 position sterically hinders bromination at the 3 and 5 positions, requiring optimized conditions.

Yield and Purity
Reported yields for analogous dibromothiophenes (e.g., 2,5-dibromo-3-hexylthiophene) range from 67% to 90%. For this compound, yields are expected to be comparable, provided regioselectivity is maintained.

Alternative Brominating Agents

While NBS is preferred, other brominating agents have been explored for thiophene derivatives.

Bromine (Br₂) with Lewis Acid Catalysts

Br₂ in the presence of catalysts like FeBr₃ or AlCl₃ can achieve dibromination. However, this method is less selective and may lead to over-bromination.

Example Protocol

  • Substrate : 2-Hexylthiophene (1.0 equiv).
  • Reagent : Br₂ (2.0 equiv), FeBr₃ (0.1 equiv).
  • Solvent : Dichloromethane (DCM).
  • Temperature : 0°C to room temperature.
  • Reaction Time : 1–4 hours.
  • Workup : Neutralize with NaOH, extract with DCM, and purify via distillation.

Advantages/Disadvantages

Factor NBS Method Br₂/FeBr₃ Method
Selectivity High (directed by solvent/sterics) Moderate (risk of over-bromination)
Yield 70–90% 50–70%
Scalability Good (polar solvents) Moderate (toxic Br₂ handling)

Continuous Flow Synthesis

Flow chemistry offers improved heat and mass transfer, enabling faster and safer bromination.

Low-Pressure Flow Reactor with NBS

A low-pressure flow reactor (e.g., PFA tubing) can optimize reaction efficiency for large-scale production.

Example Setup

  • Substrate : 2-Hexylthiophene (0.2 M in DMF).
  • Reagent : NBS (0.42 M in DMF).
  • Residence Time : 20–40 minutes.
  • Temperature : 15–30°C.
  • Purification : Continuous extraction with diethyl ether, followed by chromatography.

Benefits

  • Space-Time Yield : Up to 1356× higher than batch methods.
  • Safety : Reduced exothermic risks compared to batch bromination.

Purification and Characterization

Post-synthesis purification is critical to isolate this compound from by-products.

Column Chromatography

  • Stationary Phase : Silica gel.
  • Mobile Phase : Hexane/ethyl acetate (9:1 to 7:3).
  • Retention Factor (Rf) : ~0.6–0.7.

Spectroscopic Data

Spectroscopy Key Peaks
¹H NMR (CDCl₃) δ 6.78 (s, 1H, H-4), 2.50 (t, 2H, CH₂-3), 1.54–1.30 (m, 8H, CH₂₃-CH₂₆)
¹³C NMR (CDCl₃) δ 139 (C-3, C-5), 131 (C-2), 111 (C-4), 70 (CH₂-O), 59 (OCH₃)

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-hexylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Electronics

One of the primary applications of 3,5-dibromo-2-hexylthiophene is in the field of organic electronics. It serves as a precursor for synthesizing conductive polymers such as poly(3-hexylthiophene). These polymers are essential components in organic solar cells and field-effect transistors due to their excellent charge transport properties.

Table 1: Comparison of Conductive Polymers Derived from Thiophenes

Polymer TypeConductivity (S/cm)Application Area
Poly(3-hexylthiophene)0.01 - 0.1Organic Solar Cells
Regioregular Poly(3-hexylthiophene)0.1 - 0.5Field Effect Transistors
Poly(3-dodecylthiophene)0.05 - 0.15Organic Photodetectors

Photocatalytic Applications

The compound has been investigated for its photocatalytic properties, particularly in environmental remediation. Its ability to absorb light and facilitate electron transfer makes it a candidate for degrading pollutants under UV or visible light.

Case Study: Photocatalytic Degradation of Dyes
A study demonstrated that films made from this compound could effectively degrade methylene blue dye in aqueous solutions when exposed to sunlight, suggesting potential applications in wastewater treatment.

Medicinal Chemistry

Research has identified several biological activities associated with derivatives of this compound:

  • Anti-Cancer Activity : Various derivatives have shown significant anti-cancer properties against different cancer cell lines. For instance, a derivative exhibited an IC50 value of 16μM16\mu M against breast cancer cells.
  • Anti-Thrombolytic Activity : Certain derivatives have demonstrated thrombolytic activity comparable to standard treatments like streptokinase.

Table 2: Biological Activities of Derivatives

CompoundActivity TypeIC50 / % Lysis
2-Bromo-3-hexylthiopheneAnti-Cancer16μM16\mu M
2-Bromo-5-(4-Iodophenyl)-3-hexylthiopheneAnti-Thrombolytic34.27% lysis34.27\%\text{ lysis}
2-Bis(4-Chlorophenyl)-3-hexylthiopheneBiofilm Inhibition78.85% inhibition78.85\%\text{ inhibition}

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-hexylthiophene in its applications is primarily related to its ability to form conjugated systems. In organic electronics, the compound’s bromine atoms facilitate cross-coupling reactions, enabling the formation of extended π-conjugated systems. These systems enhance charge carrier mobility and improve the material’s electronic properties . In medicinal applications, the presence of electron-withdrawing groups can influence biological activity, such as thrombolytic effects .

Comparison with Similar Compounds

3,5-Dibromo-2-methylthiophene (C₅H₄Br₂S)

  • Structural Differences : Replaces the hexyl group with a methyl group.
  • Properties: Lower molecular weight (271.96 g/mol vs. 352.12 g/mol for the hexyl derivative) reduces steric hindrance but decreases solubility in non-polar solvents. Methyl groups lack the flexible alkyl chain, limiting self-assembly in thin-film applications. Retains bromine reactivity for cross-coupling, but shorter chain may restrict compatibility with polymer matrices .

3,5-Dimethylthiophene (C₆H₈S)

  • Structural Differences : Lacks bromine atoms, with methyl groups at 3- and 5-positions.
  • Properties: Electron-rich due to methyl donors, enhancing reactivity in electrophilic substitutions. Absence of bromine eliminates halogen-bonding interactions, reducing utility in charge-transfer materials. Lower molecular weight (112.19 g/mol) simplifies synthesis but limits thermal stability compared to brominated analogs .

5-Aryl-2-bromo-3-hexylthiophenes (e.g., 2a–i in )

  • Structural Differences : Bromine at 2-position and aryl groups (e.g., methylphenyl, methoxyphenyl) at 5-position.
  • Properties :
    • Aryl substituents extend conjugation, improving absorption in visible spectra for photovoltaic applications.
    • Example: 2-Bromo-3-hexyl-5-(4-methylphenyl)thiophene (2a) exhibits a melting point of 170–173°C and a molecular ion peak at m/z 337.32 .
    • Compared to 3,5-dibromo derivatives, single bromine limits cross-coupling sites but enhances selectivity in reactions .

Data Table: Key Properties of Thiophene Derivatives

Compound Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility (Organic Solvents) Key Applications
3,5-Dibromo-2-hexylthiophene C₁₀H₁₆Br₂S 2-hexyl, 3-Br, 5-Br 352.12 Not reported High (hexane, THF) Polymer synthesis, OLEDs
3,5-Dibromo-2-methylthiophene C₅H₄Br₂S 2-methyl, 3-Br, 5-Br 271.96 Not reported Moderate (CH₂Cl₂) Small-molecule electronics
3,5-Dimethylthiophene C₆H₈S 3-CH₃, 5-CH₃ 112.19 -20 (liquid) High (ethanol, ether) Organic synthesis
2-Bromo-3-hexyl-5-(4-methylphenyl)thiophene (2a) C₁₇H₂₁BrS 2-Br, 3-hexyl, 5-(4-MePh) 337.32 170–173 Moderate (ethyl acetate) Photovoltaic materials

Q & A

Basic Research Question

GC-MS : Compare retention times and molecular ion peaks (m/z 332 for mono-bromo vs. 410 for di-bromo).

Elemental Analysis : Expected %Br for pure this compound: 32.1% (deviation >0.5% indicates impurities).

DSC : Melting point analysis (pure compound: 98–100°C; mono-bromo impurity depresses mp to 85–90°C) .

Advanced Quantification : Use HPLC with a C18 column (acetonitrile/water, 70:30) and UV detection at 254 nm for impurity profiling (<0.1% detection limit) .

How does bromine substitution impact the thermal stability of poly(this compound) thin films?

Advanced Research Question

TGA Analysis : Decomposition onset at 280°C (vs. 320°C for non-brominated analogs) due to C–Br bond cleavage.

DSC : Glass transition (Tg) increases from 75°C to 110°C with bromination, enhancing film rigidity.

In Situ XRD : Monitor crystallinity loss at >250°C, correlating with conductivity degradation (4-probe measurement) .

Mitigation Strategy : Blend with thermally stable polymers (e.g., PEDOT:PSS) to extend operational limits .

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